Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1h-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate is a chemical compound known for its unique structure and properties. This compound features a pyrazole ring substituted with a trifluoromethyl group, a methoxyphenyl group, and an ethyl ester group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-methoxyphenyl hydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Purification methods, including recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(trifluoromethyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-(trifluoromethyl)-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-(trifluoromethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and selectivity compared to similar compounds .
Properties
IUPAC Name |
ethyl 1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-3-22-13(20)9-8-18-19(12(9)14(15,16)17)10-6-4-5-7-11(10)21-2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOLEXUHZWKJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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